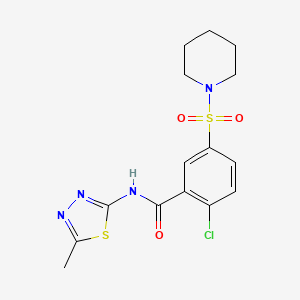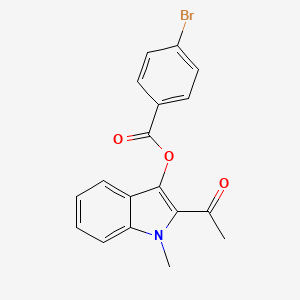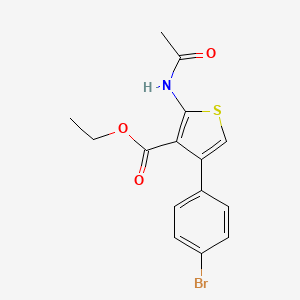![molecular formula C22H21FN2O3 B3705785 (5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3705785.png)
(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a diazinane ring substituted with fluorophenyl and propan-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Attachment of the propan-2-ylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the propan-2-ylphenyl group is introduced to the diazinane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the diazinane ring or the phenyl groups, potentially leading to the formation of amines or reduced aromatic compounds.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones, hydroxy derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential as a drug candidate for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability or specific reactivity.
Mechanism of Action
The mechanism of action of (5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl and propan-2-ylphenyl groups can interact with hydrophobic pockets in proteins, while the diazinane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-[2-(4-chlorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-[2-(4-bromophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to certain biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14(2)17-7-3-16(4-8-17)13-19-20(26)24-22(28)25(21(19)27)12-11-15-5-9-18(23)10-6-15/h3-10,13-14H,11-12H2,1-2H3,(H,24,26,28)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIODCKMINVTTP-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-azepanylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3705702.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3705735.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide](/img/structure/B3705743.png)
![2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B3705756.png)
![ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B3705759.png)

![3-(5-bromo-2-methoxyphenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B3705769.png)
![N-[3-(2-methylpropanoylamino)phenyl]-3-(phenoxymethyl)benzamide](/img/structure/B3705775.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3705778.png)
![4-tert-butyl-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3705783.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3705788.png)
![ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3705794.png)

